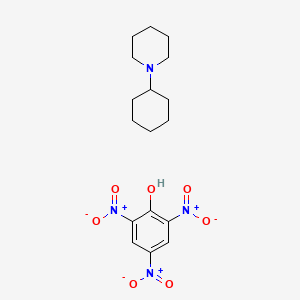
1-Cyclohexylpiperidine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-cyclohexylpiperidine;2,4,6-trinitrophenol involves the reaction of 1-cyclohexylpiperidine with 2,4,6-trinitrophenol. The reaction typically occurs under controlled conditions to ensure the safe handling of 2,4,6-trinitrophenol due to its explosive nature. Industrial production methods for 2,4,6-trinitrophenol involve the nitration of phenol with a mixture of nitric acid and sulfuric acid, followed by purification processes to obtain the desired product .
Análisis De Reacciones Químicas
1-Cyclohexylpiperidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in 2,4,6-trinitrophenol to amino groups, leading to the formation of aminophenol derivatives.
Substitution: The aromatic ring of 2,4,6-trinitrophenol can undergo substitution reactions with various reagents, leading to the formation of substituted phenol derivatives
Aplicaciones Científicas De Investigación
1-Cyclohexylpiperidine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a starting material for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-cyclohexylpiperidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The piperidine moiety in 1-cyclohexylpiperidine may interact with specific receptors or enzymes, contributing to its overall mechanism of action .
Comparación Con Compuestos Similares
1-Cyclohexylpiperidine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
3-Methyl-2,4,6-trinitrophenol: A methylated derivative of 2,4,6-trinitrophenol with similar explosive properties but different sensitivity to impact.
3,5-Dimethyl-2,4,6-trinitrophenol: Another methylated derivative with distinct chemical and physical properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used in various industrial applications
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
41225-70-1 |
|---|---|
Fórmula molecular |
C17H24N4O7 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1-cyclohexylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H21N.C6H3N3O7/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,1-10H2;1-2,10H |
Clave InChI |
RWHBFQRWUAXBMR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
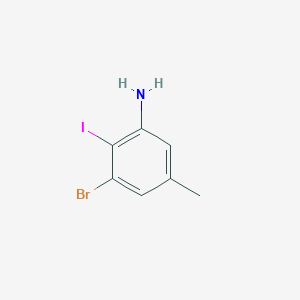
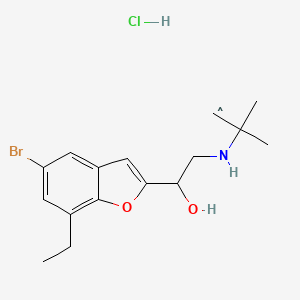
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)

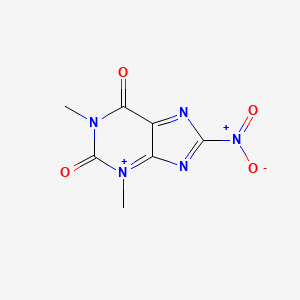



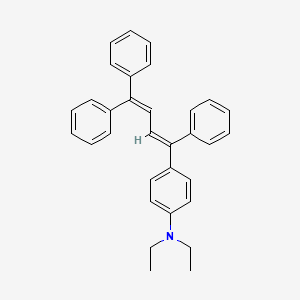
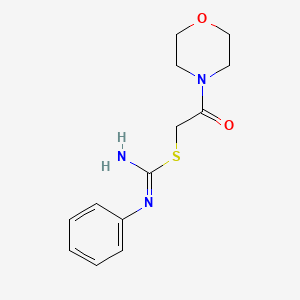
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)
![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)

